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Compound of Interest

Compound Name: 3-Methylcyclopent-2-en-1-ol

Cat. No.: B13894865

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 3-methylcyclopent-2-en-1-ol (CAS No: 3718-59-0). Due to the limited availability
of published experimental spectra for this specific molecule, this document focuses on
predicted spectroscopic features based on the analysis of its chemical structure and
established principles of NMR, IR, and Mass Spectrometry for similar cyclic alcohols.

Chemical Structure and Properties
« IUPAC Name: 3-methylcyclopent-2-en-1-ol[1]

« Molecular Formula: CsH100[1]

« Molecular Weight: 98.14 g/mol [1]

« CAS Number: 3718-59-0[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-methylcyclopent-2-
en-1-ol. These predictions are based on typical chemical shifts and fragmentation patterns for
the functional groups present in the molecule.
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Table 1: Predicted *H NMR Spectroscopic Data (Solvent:

CDCI3)

Chemical Shift () . . .
Multiplicity Integration Assignment

ppm
~55-5.8 Broad Singlet 1H =C-H
~45-4.8 Multiplet 1H H-C-OH
~2.0-25 Multiplet 2H -CH2-
~1.8-2.2 Multiplet 2H =C-CHa2-
~1.7 Singlet 3H -CHs
Variable (Broad) Singlet 1H -OH

Table 2: Predicted **C NMR Spectroscopic Data (Solvent:

CDCI3)
Chemical Shift (8) ppm Carbon Type Assighment
~135 - 145 Quaternary C=C-CHs
~125-135 Tertiary C=C-H
~70-80 Tertiary C-OH
~30-40 Secondary -CHz-
~25-35 Secondary =C-CHa-
~20-25 Primary -CHs

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?)

Intensity

Assignment

~3300 - 3400 Strong, Broad O-H Stretch (Alcohol)
~3030 Medium =C-H Stretch (Vinylic)
~2850 - 2960 Medium to Strong C-H Stretch (Aliphatic)
~1650 Weak to Medium C=C Stretch (Alkene)
1050 - 1150 Strong C-O Stretch (Secondary

Alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization)
m/z Ratio Possible Fragment Notes
Molecular ion peak, may be
98 [M]+
weak.
83 [M-CHs]* Loss of a methyl group.
Dehydration, a common
80 [M-H20]+ ,
fragmentation for alcohols.
Retro-Diels-Alder
70 [M-C2H4]* _
fragmentation.
55 [CaH7]* Further fragmentation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for

an alcohol like 3-methylcyclopent-2-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of the purified alcohol is prepared in a suitable deuterated

solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.
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o Data Acquisition: *H and 3C NMR spectra are acquired on an NMR spectrometer. For 13C
NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run
to aid in the assignment of carbon signals based on the number of attached protons.

o Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate
software to obtain the final spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates
(e.g., NaCl or KBr).

o Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of
4000-400 cm~1. A background spectrum is recorded and subtracted from the sample
spectrum to minimize interference from atmospheric CO2 and water vapor.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas
Chromatography (GC-MS) for volatile compounds, which separates the sample from any
impurities.

« lonization: Electron lonization (EI) is a common method for generating ions.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer.

» Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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